molecular formula C7H4INZn B14260390 Zinc, (2-cyanophenyl)iodo- CAS No. 148651-34-7

Zinc, (2-cyanophenyl)iodo-

Cat. No.: B14260390
CAS No.: 148651-34-7
M. Wt: 294.4 g/mol
InChI Key: NQAUTYGJZZWZNO-UHFFFAOYSA-M
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Description

Zinc, (2-cyanophenyl)iodo-: is an organozinc compound with the molecular formula C7H4INZn and a molecular weight of 294.4 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 2-cyanophenyl group and an iodine atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (2-cyanophenyl)iodo- typically involves the reaction of 2-cyanophenyl iodide with a zinc reagent. One common method is the transmetalation reaction where 2-cyanophenyl iodide reacts with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of Zinc, (2-cyanophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Zinc, (2-cyanophenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form zinc metal and other reduced species.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of zinc oxide (ZnO) and other oxidized products.

    Reduction: Formation of zinc metal and reduced organic compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Zinc, (2-cyanophenyl)iodo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Zinc, (2-cyanophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as transmetalation in cross-coupling reactions . The compound can also interact with molecular targets in biological systems, influencing pathways and processes at the molecular level.

Comparison with Similar Compounds

Uniqueness: Zinc, (2-cyanophenyl)iodo- is unique due to the specific positioning of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its applications in research and industry.

Properties

CAS No.

148651-34-7

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

IUPAC Name

benzonitrile;iodozinc(1+)

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NQAUTYGJZZWZNO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]I

Origin of Product

United States

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